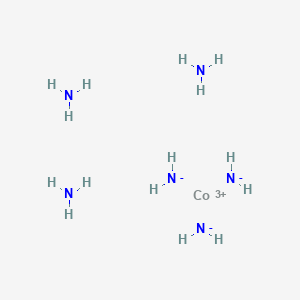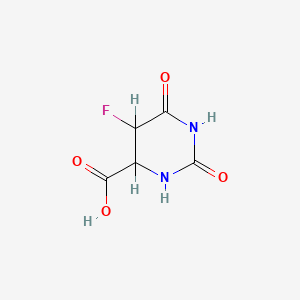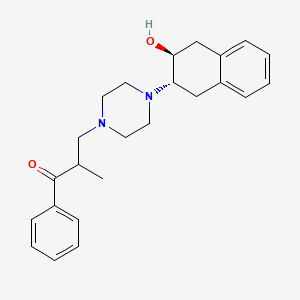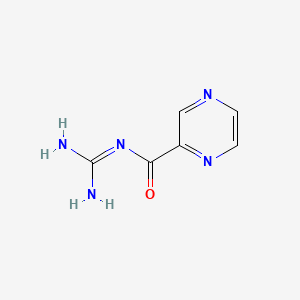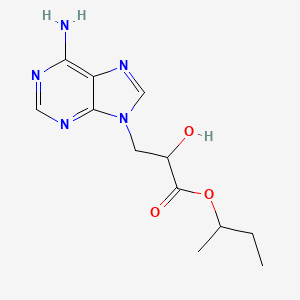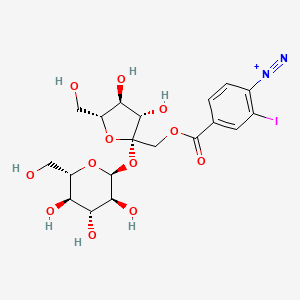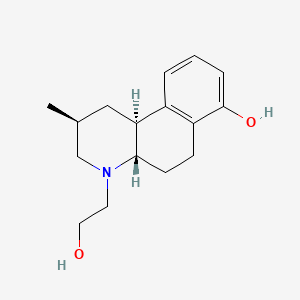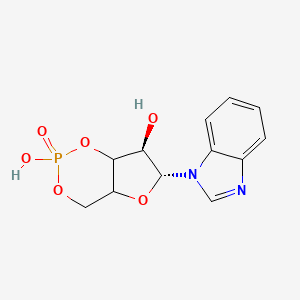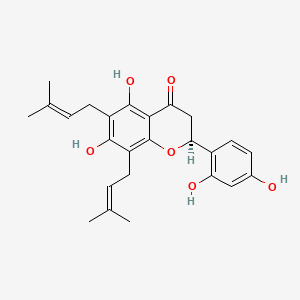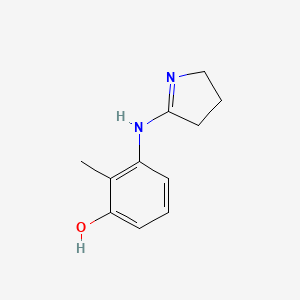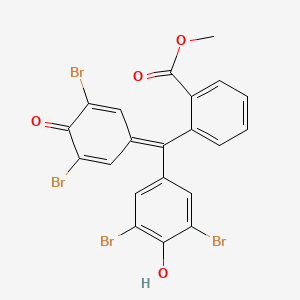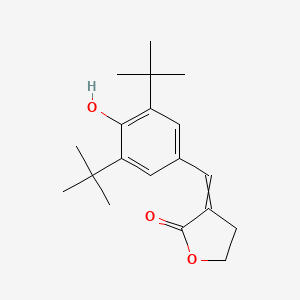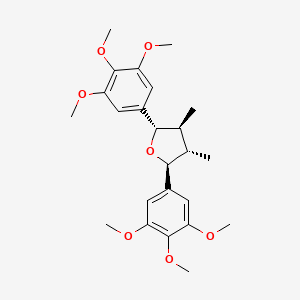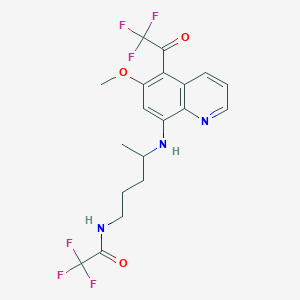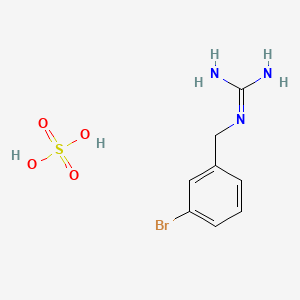
3-Bromobenzylguanidinium sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobenzylguanidinium sulphate is a compound that likely combines the structural features of guanidinium cations with a bromobenzyl group, and is associated with sulphate anions. Guanidinium salts are known for their diverse applications in chemistry, ranging from their use in ionic liquids to their role as starting materials in synthesis and catalysis.
Synthesis Analysis
Synthesis of guanidinium-based compounds generally involves the interaction of guanidine or its derivatives with suitable alkylating agents followed by the introduction of anions such as sulphate. For example, a related compound, 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO4), was synthesized for use in catalysis, demonstrating the versatility of guanidinium salts in chemical synthesis (Subodh Kumar et al., 2014).
Molecular Structure Analysis
Guanidinium salts typically exhibit strong hydrogen bonding interactions due to the guanidinium cation. The molecular structure is stabilized by these interactions, which can significantly influence their physical and chemical properties. For instance, the study of aminoguanidinium sulfite monohydrate revealed a complex hydrogen bond network stabilizing its structure (R. Khoma et al., 2013).
Chemical Reactions and Properties
Guanidinium salts participate in a variety of chemical reactions, serving as catalysts, reagents, or substrates. The palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides is an example of the chemical versatility of bromobenzyl-containing compounds (Jianyou Mao et al., 2014).
科学的研究の応用
Analytical and Biochemical Applications
In the domain of analytical chemistry, compounds similar to 3-Bromobenzylguanidinium sulphate are often explored for their antioxidant properties and their role in biochemical assays. For instance, methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the 2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test, rely on specific chemical interactions that compounds like 3-Bromobenzylguanidinium sulphate might participate in due to their structural or functional properties (Munteanu & Apetrei, 2021). These assays are crucial for assessing the kinetics or reaching the equilibrium state based on spectrophotometry, which could be an area where 3-Bromobenzylguanidinium sulphate finds application, either as a reagent or a subject of study.
Environmental Science and Pollution Treatment
In environmental science, the study of adsorbents for pollutant removal from water highlights the potential use of various compounds in treating water contaminants. Research on using alum sludge, a byproduct of water treatment processes involving aluminium sulphate, for phosphorus removal showcases the broader category of sulphate-based compounds in environmental remediation efforts (Muisa et al., 2020). Given the structural specificity and potential reactivity of 3-Bromobenzylguanidinium sulphate, similar investigative pathways could explore its efficacy in binding or removing specific pollutants.
Material Science and Engineering
The review of metal sulphide precipitation and its applications across various industries, including effluent treatment and hydrometallurgical processes, provides insight into how sulphate compounds contribute to material science and engineering (Lewis, 2010). Although 3-Bromobenzylguanidinium sulphate is not directly mentioned, the principles surrounding the use of sulphates in precipitating metals from solutions could inform research into the compound's potential applications in similar processes or as a catalyst in synthesizing new materials.
Safety And Hazards
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZDMLFJVXWBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylguanidinium sulphate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

